molecular formula C7H11N3 B11921644 1-(6-Methylpyrimidin-4-yl)ethan-1-amine

1-(6-Methylpyrimidin-4-yl)ethan-1-amine

Cat. No.: B11921644
M. Wt: 137.18 g/mol
InChI Key: JGCPUWGWTIOKGM-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)ethan-1-amine is an organic compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

The synthesis of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

1-(6-Methylpyrimidin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Major Products Formed:

  • Oxidation products: Pyrimidine derivatives
  • Reduction products: Amine derivatives
  • Substitution products: Various substituted pyrimidines

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Methylpyrimidin-4-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(6-Methylpyrimidin-4-yl)ethan-1-one: This compound has a similar structure but contains a ketone group instead of an amine group.

    6-Methylpyrimidine-4-carbaldehyde: This is a precursor in the synthesis of this compound and has an aldehyde group instead of an amine group.

Uniqueness: The presence of the amine group in this compound makes it more reactive and versatile in chemical synthesis compared to its ketone and aldehyde counterparts .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-(6-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-5-3-7(6(2)8)10-4-9-5/h3-4,6H,8H2,1-2H3

InChI Key

JGCPUWGWTIOKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)N

Origin of Product

United States

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